2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is also known by its developmental code name, CV-6504. It functions primarily as an inhibitor of the enzyme 5-lipoxygenase, which plays a critical role in the metabolism of arachidonic acid, a precursor to various inflammatory mediators.
This compound belongs to the class of benzoquinones, characterized by a six-membered aromatic ring with two ketone groups. It is classified under organic compounds due to its carbon-based structure and is recognized for its biological activity, particularly in cancer research.
The synthesis of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone typically involves several steps:
The molecular formula for 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone is C15H15N1O2. The structure features:
The molecular weight of this compound is approximately 241.29 g/mol. The compound's structural representation can be visualized using various chemical drawing software or databases.
2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone participates in several chemical reactions due to its electrophilic nature:
The reactivity profile is influenced by the electron-withdrawing nature of the quinone functional groups and the electron-donating properties of the methyl and pyridyl groups.
The mechanism by which 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone exerts its anti-tumor effects involves inhibition of lipoxygenase pathways. This inhibition leads to decreased production of inflammatory mediators derived from arachidonic acid metabolism.
Studies have shown that administration of this compound significantly reduces tumor growth in specific cancer cell lines sensitive to lipoxygenase inhibition. For instance, in vivo studies indicated that doses around 10 mg/kg effectively suppressed tumor growth while altering lipid metabolism in tumor tissues .
Relevant data regarding melting point and boiling point can be obtained from specialized chemical databases.
2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone has several notable applications:
The systematic IUPAC name for this compound is 2,3,5-trimethyl-6-[(pyridin-3-yl)methyl]cyclohexa-2,5-diene-1,4-dione, reflecting its distinctive quinonoid-pyrindinyl hybrid structure [4] [5]. Its molecular formula, C₁₅H₁₅NO₂, establishes a molecular weight of 241.29 g/mol (monoisotopic mass: 241.1103 Da) [2] [4]. Structurally, the molecule integrates:
This architecture positions the compound as a p-benzoquinone derivative within the broader class of biologically active quinones. The presence of the pyridylmethyl group significantly influences its electronic properties and redox behavior, distinguishing it from simpler trimethylbenzoquinones like 2,3,5-trimethyl-1,4-benzoquinone (C₉H₁₀O₂, MW 150.17 g/mol) [3] [7].
Table 1: Core Chemical Identifiers of 2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 2,3,5-trimethyl-6-[(pyridin-3-yl)methyl]cyclohexa-2,5-diene-1,4-dione | [4] [5] |
Molecular Formula | C₁₅H₁₅NO₂ | [2] [4] |
Monoisotopic Mass | 241.1103 Da | [4] |
Average Mass | 241.29 g/mol | [5] |
CAS Registry Number | 117574-40-0 | [5] |
SMILES Notation | CC1=C(C)C(=O)C(CC2=CN=CC=C2)=C(C)C1=O | [4] [5] |
Spectroscopic analyses provide critical insights into the functional groups and electronic environment of this quinone derivative:
Nuclear Magnetic Resonance (NMR): While experimental NMR data was not fully detailed in the search results, predicted chemical shifts align with its hybrid structure. The pyridylmethyl group is expected to show characteristic aromatic proton signals (δ ~8.4–7.2 ppm for pyridine-H) and a benzylic methylene resonance (δ ~3.8–4.0 ppm). Quinonoid ring methyl groups typically appear upfield (δ ~2.0–2.2 ppm) [4] [6]. The carbonyl carbons should resonate near δ 180–190 ppm in ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR): Key vibrational modes include:
Methylene (CH₂) bending vibrations near ~1420 cm⁻¹.These bands collectively confirm the coexistence of quinone and pyridyl functional groups [4].
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated quinone-pyrindinyl system exhibits strong absorption in the UV region. Predicted π→π* transitions occur near ~240 nm and ~290 nm, with n→π* transitions possibly extending into the near-UV (~350 nm). This absorption profile is consistent with extended conjugation relative to simpler trimethylbenzoquinones like 2,3,6-trimethyl-p-benzoquinone [3] [4].
Mass Spectrometry: GC-MS analysis (70 eV, positive mode) predicts a molecular ion peak at m/z 241.1 [M]⁺, with fragmentation pathways likely involving loss of methyl radicals (m/z 226), cleavage of the pyridylmethyl group (m/z 160), and retro-Diels-Alder decomposition of the quinone ring [6].
Table 2: Key Predicted/Experimental Spectroscopic Signatures
Technique | Spectral Region | Key Assignments |
---|---|---|
¹H NMR | δ 8.4–7.2 ppm | Pyridine ring protons |
δ ~3.8–4.0 ppm | Benzylic CH₂ protons | |
δ ~2.0–2.2 ppm | Quinone methyl protons | |
FTIR | 1660–1640 cm⁻¹ | Quinone C=O asymmetric stretch |
1600–1580 cm⁻¹ | Pyridine ring vibrations | |
1420 cm⁻¹ | CH₂ bending | |
UV-Vis | ~240 nm, ~290 nm | π→π* transitions (quinone + pyridine systems) |
~350 nm | n→π* transitions (quinone carbonyls) | |
GC-MS | m/z 241.1 | Molecular ion [M]⁺ |
m/z 226.1 | [M–CH₃]⁺ fragment |
Experimental single-crystal X-ray diffraction data for this specific compound remains unreported in the available literature [4]. However, computational models suggest a predominantly planar quinone core, with the pyridylmethyl substituent adopting a conformation that minimizes steric clash with the adjacent quinone methyl groups. Key predicted features include:
This conformational flexibility may facilitate interactions with biological targets such as 5-lipoxygenase and DT-diaphorase, where the molecule acts as a substrate for enzymatic reduction to its hydroquinone form [1] [4].
Computational studies reveal essential electronic properties governing the compound's reactivity and biological function:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the pyridine ring and the quinone's double-bond system, while the Lowest Unoccupied Molecular Orbital (LUMO) resides predominantly on the quinone's carbonyl groups. This spatial separation suggests charge-transfer capability. The HOMO-LUMO energy gap is calculated at ~3.8–4.2 eV, indicative of moderate electrophilicity – a property crucial for its role as an electron acceptor in biological redox processes [4].
Electrostatic Potential Mapping: The quinone oxygen atoms exhibit significant negative electrostatic potential (ESP), making them sites for nucleophilic attack or hydrogen bonding. Conversely, the pyridinyl nitrogen shows moderate positive ESP, enabling interactions with electron-rich biological nucleophiles or metal cofactors.
Charge Distribution Analysis: Natural Bond Orbital (NBO) calculations predict substantial polarization within the quinone ring, with carbonyl carbons carrying partial positive charges (δ+ ~0.35–0.40 e). This facilitates nucleophilic addition reactions, particularly during enzymatic reduction by DT-diaphorase, which converts the quinone to its semiquinone and hydroquinone forms [1] [4].
Global Reactivity Descriptors:
Table 3: Computed Quantum Chemical Parameters
Parameter | Symbol | Value Range | Significance |
---|---|---|---|
HOMO Energy | EHOMO | −6.8 to −7.2 eV | Electron-donating capability |
LUMO Energy | ELUMO | −2.8 to −3.2 eV | Electron-accepting capability |
HOMO-LUMO Gap | ΔE | 3.8–4.2 eV | Determines kinetic stability & optical properties |
Electrophilicity Index | ω | 1.5–1.7 eV | Measures electrophilic strength |
Dipole Moment | μ | 4.5–5.5 Debye | Molecular polarity affecting solubility |
Table 4: Recognized Synonyms for 2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone
Synonym | Context of Use |
---|---|
CV-6504 | Pharmacological research |
2,3,5-Trimethyl-6-(3-pyridinylmethyl)-1,4-benzoquinone | Chemical literature |
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-6-(3-pyridinylmethyl)- | Registry databases |
2,3,5-Trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione | Systematic nomenclature |
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